2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H13ClN4O4 and its molecular weight is 348.74. The purity is usually 95%.
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Biological Activity
2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, with the CAS number 2034459-93-1, is a compound of interest due to its potential biological activities. This article explores its molecular structure, synthesis, biological mechanisms, and relevant research findings.
Molecular Structure
The chemical structure of the compound can be represented as follows:
Key Features:
- Molecular Weight: 348.74 g/mol
- Functional Groups: Contains chlorophenoxy and isoxazole moieties which are often associated with biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of 5-Methylisoxazole: Cyclization of appropriate precursors under acidic or basic conditions.
- Coupling Reaction: The 5-methylisoxazole is reacted with a suitable 1,2,4-oxadiazole derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.
The mechanism of action for this compound may involve:
- Enzyme Inhibition: Potentially acting on specific enzymes or receptors.
- Modulation of Signaling Pathways: Interaction with kinases or G-protein coupled receptors.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound's structure suggests possible activity against various bacterial strains. Studies have shown that similar compounds display:
- Inhibition against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
Compound Type | Activity Against Gram-positive | Activity Against Gram-negative |
---|---|---|
Oxadiazole Derivatives | Significant | Moderate to Significant |
Standard Antibiotics | High | High |
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar oxadiazole derivatives, it was found that compounds with chlorophenoxy groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The IC50 values were significantly lower than those of standard antibiotics, indicating a promising lead for further development .
Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells at concentrations lower than those required for normal cells. This suggests potential as an anticancer agent with minimal side effects.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4/c1-9-6-12(19-23-9)15-18-14(24-20-15)7-17-13(21)8-22-11-4-2-10(16)3-5-11/h2-6H,7-8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGDGJUFFUDLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.